2'-Deoxycytidine-2'-13C
Description
Properties
Molecular Formula |
C₈¹³CH₁₃N₃O₄ |
|---|---|
Molecular Weight |
228.21 |
Synonyms |
1-(2-Deoxy-β-D-ribofuranosyl)cytosine-2’-13C 4-Amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-2(1H)-pyrimidinone-2’-13C Cytosine Deoxyribonucleoside-2’-13C; Cytosine Deoxyriboside-2’-13C; Deoxycytidine-2’-13C; |
Origin of Product |
United States |
Synthetic Methodologies for 2 Deoxycytidine 2 13c
Chemo-Enzymatic Synthesis Approaches
Chemo-enzymatic methods combine the power of chemical synthesis to create labeled precursors with the high stereospecificity of enzymatic reactions to assemble the final nucleoside. This hybrid approach is often efficient for producing complex biomolecules like isotopically labeled nucleosides. researchgate.netmadridge.org A common strategy involves the chemical synthesis of a ¹³C-labeled sugar phosphate, which is then enzymatically converted to the target deoxynucleoside. nih.gov
Enzymes play a pivotal role in ensuring the correct stereochemistry of the final product. One powerful technique is enzymatic transglycosylation, where the labeled deoxyribose moiety is transferred from a donor nucleoside to the target base, cytosine. researchgate.net This process is catalyzed by enzymes such as purine (B94841) nucleoside phosphorylase (PNP) or trans-N-deoxyribosylase. nih.govrsc.org
For instance, a pre-synthesized thymidine (B127349) containing a ¹³C-labeled deoxyribose sugar can act as the donor. Nucleoside phosphorylases cleave the glycosidic bond of the donor and transfer the labeled sugar to an acceptor base. researchgate.netnih.gov Another approach is a one-pot cascade reaction utilizing a series of enzymes, such as ribokinase, phosphopentomutase, and purine nucleoside phosphorylase, to construct the deoxynucleoside from a labeled 2-deoxy-D-ribose precursor. nih.gov The high fidelity of these enzymes ensures that the desired β-anomer of the deoxynucleoside is formed. nih.gov
| Enzymatic Method | Key Enzymes | Substrates | Outcome |
|---|---|---|---|
| Transglycosylation | Purine Nucleoside Phosphorylase (PNP), N-deoxyribosyltransferases | Labeled Donor Nucleoside (e.g., [2'-¹³C]-Thymidine), Acceptor Base (Cytosine) | Transfer of the labeled deoxyribose moiety to form [2'-¹³C]-2'-Deoxycytidine. researchgate.netnih.gov |
| One-Pot Cascade Synthesis | Ribokinase (RK), Phosphopentomutase (PPM), Purine Nucleoside Phosphorylase (PNP) | [2-¹³C]-2-Deoxy-D-ribose, ATP, Acceptor Base (Cytosine) | Stepwise enzymatic conversion of the labeled sugar into the final deoxynucleoside. nih.gov |
| Phosphorylation | Deoxycytidine Kinase (dCK) | [2'-¹³C]-2'-Deoxycytidine, Phosphate Donor (e.g., ATP) | Synthesis of the corresponding labeled nucleoside monophosphate. acs.org |
The synthesis of the specifically labeled sugar precursor is the foundational chemical component of the chemo-enzymatic route. A robust method begins with a uniformly ¹³C-labeled D-glucose. researchgate.net Through a series of stereocontrolled chemical reactions, this starting material is converted into a ribose derivative that is selectively labeled. One innovative strategy involves the conversion of a ribonucleoside into a 2'-deoxyribonucleoside via a 2'-thio intermediate. rsc.orgnih.gov A prebiotically plausible approach demonstrated that a 2,2'-anhydro-2-thiouridine derivative can undergo hydrogen sulfide-mediated photoreduction to yield a 2'-deoxy-2-thiouridine, effectively replacing the 2'-hydroxyl with a hydrogen. rsc.org Adapting this with a ¹³C-labeled ribose precursor would place the label at the desired 2'-position.
Following the enzymatic transfer of the labeled sugar to a uridine (B1682114) base, a final chemical conversion is required. The labeled 2'-deoxyuridine (B118206) is chemically transformed into 2'-deoxycytidine (B1670253). researchgate.net This standard procedure typically involves activating the O4 position of the uracil (B121893) ring, often by creating a triazole or sulfonyl intermediate, followed by nucleophilic substitution with ammonia (B1221849) to install the C4 amino group of cytosine.
Chemical Synthesis Routes
Purely chemical syntheses provide an alternative pathway that avoids enzymes altogether. These routes rely on classical organic chemistry principles, including the use of protecting groups and stereoselective coupling reactions, to build the target molecule from simpler, labeled precursors.
A cornerstone of chemical nucleoside synthesis is the glycosylation reaction, which couples the sugar and the base. The process begins with the synthesis of a suitably labeled and protected sugar derivative. Starting from [2-¹³C]-2-deoxy-D-ribose, the sugar is typically converted into a glycosyl donor, such as a 1-α-chloro derivative protected with groups like p-toluoyl (Hoffer's chlorosugar).
The cytosine base must also be prepared for the coupling reaction. Its exocyclic amino group and the ring nitrogens are protected, often by silylation with reagents like hexamethyldisilazane (B44280) (HMDS), to enhance solubility and reactivity. acs.org The silylated cytosine is then reacted with the labeled glycosyl chloride in the presence of a Lewis acid catalyst. This coupling reaction, known as the Vorbrüggen glycosylation, stereoselectively forms the β-glycosidic bond. Subsequent deprotection steps remove the toluoyl and silyl (B83357) groups to yield the final 2'-Deoxycytidine-2'-13C.
For use in DNA-related research, the labeled nucleoside must be incorporated into an oligonucleotide chain. This is accomplished using automated solid-phase synthesis. The synthesized this compound is converted into a phosphoramidite (B1245037) building block. This involves selectively protecting the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and reacting the 3'-hydroxyl with a phosphitylating agent like 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite.
This phosphoramidite derivative is then used in a standard DNA synthesizer. The synthesizer performs sequential cycles of coupling, capping, oxidation, and deprotection to build a custom DNA sequence with the ¹³C label at a precise location. The high coupling yields of these labeled phosphoramidites make them well-suited for creating specifically labeled DNA constructs for structural and dynamic studies. nih.gov
Purification and Characterization of Labeled Compound for Research Purity
Ensuring the purity and verifying the exact location of the isotopic label are critical final steps. A combination of chromatographic and spectroscopic techniques is employed.
High-Performance Liquid Chromatography (HPLC) is the primary method for purification. nih.gov Both reversed-phase and ion-exchange HPLC can be used to separate the final product from unreacted precursors, reagents, and any side products, achieving the high purity (>95%) required for research applications. nih.gov
Mass Spectrometry (MS) is essential for confirming the identity and successful labeling of the compound. High-resolution mass spectrometry (HRMS) or LC-MS/MS can precisely measure the molecular weight, which will be one mass unit higher than the unlabeled analogue due to the ¹³C isotope.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the definitive method for confirming the position of the label. ¹³C-NMR spectra will show a characteristic signal corresponding to the labeled 2'-carbon. Furthermore, ¹H-NMR will show characteristic splitting patterns (J-coupling) between the ¹³C nucleus and the attached protons at the 2'-position, providing unambiguous proof of the label's location.
| Technique | Purpose | Key Findings |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purification | Separates the target compound from impurities, achieving >95% purity. nih.gov |
| Mass Spectrometry (MS / HRMS) | Identity Confirmation | Verifies the correct molecular weight, confirming the incorporation of a single ¹³C atom. |
| Nuclear Magnetic Resonance (NMR) | Structural Verification | Confirms the specific location of the ¹³C label at the 2'-position through ¹³C chemical shifts and ¹H-¹³C coupling constants. |
Chromatographic Techniques for High Purity Isolation
Achieving high purity of this compound is paramount for its use in sensitive analytical techniques like NMR and mass spectrometry, as well as for its incorporation into synthetic DNA. Chromatographic techniques are indispensable for separating the target compound from unreacted starting materials, byproducts, and other impurities. The most common methods employed for the purification of nucleosides and their analogues are reversed-phase high-performance liquid chromatography (RP-HPLC) and silica (B1680970) gel column chromatography.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful and widely used technique for the purification of nucleosides due to its high resolution and efficiency. In RP-HPLC, a nonpolar stationary phase, typically a C18-modified silica, is used with a polar mobile phase. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases.
For the purification of this compound and similar compounds, a gradient elution is often employed, where the concentration of the organic solvent in the mobile phase is gradually increased. This allows for the effective separation of compounds with a range of polarities. Common mobile phases consist of an aqueous buffer (e.g., triethylammonium (B8662869) bicarbonate or TEAB) and an organic modifier like acetonitrile. nih.govrsc.org The use of an ion-pairing agent, such as triethylammonium acetate, can enhance the retention and resolution of the anionic nucleoside phosphates. lcms.cz
The following table summarizes typical conditions used in the RP-HPLC purification of deoxycytidine analogues, which are applicable for the isolation of this compound.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 | rsc.orgliverpool.ac.uk |
| Mobile Phase A | 0.1 M Triethylammonium bicarbonate (TEAB) in water | nih.gov |
| Mobile Phase B | Acetonitrile | nih.govlcms.cz |
| Gradient | 5-95% B over 30-45 minutes | nih.gov |
| Detection | UV absorbance at 254 nm or 268 nm | nih.govdovepress.com |
| Purity Achieved | >95% | lgcstandards.com |
Silica Gel Column Chromatography
Silica gel column chromatography is another fundamental technique for the purification of nucleosides and their synthetic intermediates. researchgate.net This method separates compounds based on their polarity through differential adsorption to the polar silica gel stationary phase. A nonpolar mobile phase is typically used, and the polarity can be adjusted by mixing different solvents.
For the purification of protected or modified deoxycytidine derivatives, a common solvent system is a mixture of a chlorinated solvent and an alcohol, such as dichloromethane (B109758) and methanol. scienceopen.com The ratio of the solvents is optimized to achieve the best separation. The progress of the separation is often monitored by thin-layer chromatography (TLC). researchgate.net
Below is a table outlining typical conditions for silica gel chromatography for the purification of deoxycytidine compounds.
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase | Silica gel 60 | researchgate.net |
| Mobile Phase | Dichloromethane/Methanol gradient (e.g., 98:2 to 95:5) | scienceopen.com |
| Elution | Gravity flow or flash chromatography | researchgate.net |
| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization | researchgate.net |
The combination of these chromatographic techniques allows for the isolation of this compound with the high degree of chemical and isotopic purity required for its intended scientific applications. nih.govlgcstandards.com
Advanced Analytical Applications of 2 Deoxycytidine 2 13c in Structural Biology
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a versatile technique that provides atomic-resolution information about the structure and dynamics of biomolecules in solution. nih.gov The introduction of ¹³C isotopes, such as in 2'-Deoxycytidine-2'-¹³C, enhances the capabilities of NMR for studying nucleic acids, which often suffer from spectral overlap and complexity. nih.govacs.org
Carbon-13 NMR spectroscopy is particularly sensitive to the conformational states of nucleosides. The chemical shift of a ¹³C nucleus is highly dependent on its local electronic environment, which is in turn influenced by the molecule's three-dimensional structure. The incorporation of a ¹³C label at a specific position, like the 2'-carbon of deoxycytidine, provides a direct and sensitive reporter of conformational changes. nih.govingentaconnect.com
The sugar pucker of the deoxyribose ring, a key determinant of nucleic acid conformation, significantly influences the ¹³C chemical shifts of the sugar carbons. nih.gov Specifically, the C2'-endo (South-type) and C3'-endo (North-type) conformations, which are characteristic of B-form and A-form DNA respectively, can be distinguished by analyzing the chemical shifts of C1', C4', and C5' resonances. nih.gov Studies have shown that 2'-deoxycytidine (B1670253) can adopt different sugar conformations, and the use of ¹³C labeling at the 2' position allows for a detailed investigation of these conformational preferences. slu.senih.gov For instance, the analysis of ¹³C chemical shifts can reveal the equilibrium between different puckering states and how this equilibrium is influenced by factors such as temperature, pH, and binding to other molecules.
Table 1: Representative ¹³C Chemical Shift Ranges for Deoxyribose Carbons in Different Sugar Pucker Conformations.
| Carbon | C2'-endo (S-type) Chemical Shift (ppm) | C3'-endo (N-type) Chemical Shift (ppm) |
| C1' | 87-90 | 82-85 |
| C2' | 39-42 | 41-44 |
| C3' | 76-79 | 72-75 |
| C4' | 83-86 | 86-89 |
| C5' | 61-64 | 64-67 |
Note: These are general ranges and can vary depending on the specific nucleoside and experimental conditions.
The application of ¹³C-labeled nucleosides extends beyond the study of isolated monomers to the investigation of large and complex biomolecular systems like DNA and RNA. nih.govresearchgate.net Site-specific labeling with 2'-Deoxycytidine-2'-¹³C is instrumental in overcoming the spectral complexity inherent in larger nucleic acids, enabling detailed structural and dynamic analyses. nih.gov
A significant challenge in NMR studies of nucleic acids is the unambiguous assignment of all the resonances in the spectrum. nih.gov This is particularly true for larger molecules where severe spectral overlap can occur. biorxiv.org Site-specific ¹³C labeling, including at the 2'-position of deoxycytidine, offers a powerful solution to this problem. nih.govnih.gov By selectively introducing a ¹³C label at a known position within the nucleic acid sequence, specific signals in the ¹³C NMR spectrum can be definitively assigned to that residue. frontiersin.org
This strategy is often employed in conjunction with multidimensional heteronuclear NMR experiments, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), which correlate the chemical shifts of directly bonded protons and carbons. nih.gov The presence of a ¹³C label at the 2'-position of a specific deoxycytidine residue will give rise to a unique cross-peak in the HSQC spectrum, allowing for its unambiguous identification. nih.gov This approach significantly simplifies the assignment process, which is a critical first step for any detailed structural or dynamic study. nih.govpnas.org
Understanding how proteins recognize and bind to specific DNA sequences is a fundamental question in molecular biology. NMR spectroscopy, enhanced by isotopic labeling, provides a powerful tool to probe these interactions at the atomic level. nih.gov Incorporating 2'-Deoxycytidine-2'-¹³C into a DNA molecule allows researchers to monitor the changes in the local environment of that specific nucleotide upon protein binding.
Chemical shift perturbation (CSP) mapping is a common technique where changes in the ¹H and ¹³C chemical shifts of the labeled DNA are monitored upon titration with a protein. nih.gov Significant chemical shift changes for a particular labeled nucleoside indicate that it is at or near the protein-binding interface. nih.gov Furthermore, intermolecular Nuclear Overhauser Effect (NOE) experiments can be used to identify direct spatial proximities between protons on the ¹³C-labeled deoxycytidine and protons on the protein, providing crucial distance restraints for structural modeling of the protein-DNA complex. nih.govdntb.gov.ua Isotope-filtered NOESY experiments can be particularly useful in this context, allowing for the selective observation of NOEs between an unlabeled protein and a ¹³C-labeled DNA molecule. nih.gov
Table 2: Example of Chemical Shift Perturbations in ¹³C-labeled Deoxycytidine upon Protein Binding.
| Nucleotide Position | Free DNA ¹³C Chemical Shift (ppm) | Protein-Bound DNA ¹³C Chemical Shift (ppm) | Chemical Shift Perturbation (Δδ ppm) |
| C5 | 125.4 | 126.1 | +0.7 |
| C2' (labeled) | 39.8 | 41.2 | +1.4 |
| G6 | 128.2 | 128.3 | +0.1 |
Note: The larger perturbation at the C2' position of the labeled deoxycytidine suggests its involvement in the protein-DNA interface.
NMR spectroscopy can be used to monitor the melting temperature (Tm) of a DNA duplex, which is a measure of its thermal stability. oup.com By comparing the Tm of an unlabeled DNA duplex with that of a duplex containing 2'-Deoxycytidine-2'-¹³C, any destabilizing effects of the label can be quantified. Generally, single isotopic substitutions are considered minimally perturbing.
Furthermore, NMR can provide detailed conformational information about the labeled duplex. Analysis of NOE patterns and scalar coupling constants can confirm whether the duplex maintains a standard B-form geometry or if the label induces any local or global conformational changes. acs.org For instance, the characteristic cross-peak patterns in a 2D NOESY spectrum can be used to verify the helical parameters and base-pairing of the DNA duplex. nih.gov
For studying the interactions of ligands, such as 2'-Deoxycytidine, with larger macromolecules like proteins, specialized NMR techniques are required. Transferred dipole-dipole cross-correlated relaxation (CCR) and transferred Nuclear Overhauser effect (TRNOE) experiments are particularly powerful in this regard. slu.seresearchgate.net
These methods are applicable when the ligand is in fast exchange between its free and protein-bound states. purdue.edu In the TRNOE experiment, NOEs that build up on the ligand while it is bound to the large protein are transferred to the free ligand pool, where they can be detected with much higher sensitivity. purdue.edu The sign of the TRNOE is dependent on the effective correlation time of the ligand-protein complex, and for large complexes, the TRNOEs are typically negative. Analysis of TRNOE data can provide information about the conformation of the ligand when it is bound to the protein. researchgate.net
Transferred CCR experiments provide complementary information about the conformation and dynamics of the bound ligand. slu.sempg.de Dipole-dipole CCR measures the interference between the dipolar interactions of two different pairs of spins. mpg.de In the context of 2'-Deoxycytidine-2'-¹³C bound to a protein, CCR experiments can be designed to probe the relative orientation of different C-H bond vectors within the nucleoside, providing valuable dihedral angle restraints for determining the bound conformation. slu.senih.gov For example, studies on the complex of 2'-deoxycytidine with deoxycytidine kinase have utilized these techniques to show that the ligand adopts a South-type sugar conformation when bound to the enzyme. slu.seresearchgate.net
Biomolecular NMR for Nucleic Acid Structure and Dynamics
Mass Spectrometry (MS)-Based Techniques
The stable, non-radioactive isotope ¹³C, when incorporated into 2'-deoxycytidine at the 2'-position, creates a powerful tool for mass spectrometry (MS)-based investigations in structural biology. The specific mass shift introduced by the ¹³C atom allows for precise tracking and quantification of this nucleoside and its metabolic derivatives within complex biological systems. silantes.com This enables researchers to distinguish it from its naturally abundant ¹²C counterpart, providing a clear window into various cellular processes. acs.orgresearchgate.net MS techniques, valued for their high sensitivity and specificity, can readily detect these mass differences, making 2'-Deoxycytidine-2'-¹³C an ideal tracer for a range of advanced analytical applications. silantes.comresearchgate.net
Quantitative Metabolic Tracing with Isotope-Labeled Precursors
The use of stable isotope-labeled compounds like 2'-Deoxycytidine-2'-¹³C is central to the field of metabolic flux analysis (MFA). youtube.comyoutube.com By introducing this labeled precursor to cells or organisms, scientists can trace the path of the ¹³C atom as it is incorporated into various downstream metabolites through anabolic and catabolic pathways. youtube.comnih.gov This technique, often referred to as stable isotope labeling and mass spectrometry (SILMS), provides a quantitative measure of the flow, or flux, of molecules through metabolic networks. acs.orgresearchgate.net
Mass spectrometry is used to analyze the mass isotopomer distribution of key metabolites. The pattern and extent of ¹³C incorporation reveal the relative activities of different metabolic pathways. youtube.comnih.gov For example, tracing the ¹³C from 2'-Deoxycytidine-2'-¹³C into other deoxynucleotides can elucidate the dynamics of nucleotide salvage pathways versus de novo synthesis. This approach is invaluable for understanding how cells regulate their DNA precursor pools under various physiological or pathological conditions. hmdb.ca The ability to quantify pathway activities provides critical insights into cellular regulation and metabolic reprogramming, for instance, in cancer cells. youtube.comresearchgate.net
Table 1: Illustrative Example of ¹³C Labeling Patterns in Metabolic Tracing This table demonstrates a conceptual model of how the detection of ¹³C in downstream metabolites can indicate the activity of specific metabolic pathways when 2'-Deoxycytidine-2'-¹³C is used as a tracer.
| Metabolite Detected | Mass Shift Observed | Implied Pathway Activity |
| Deoxycytidine Monophosphate (dCMP) | +1 Da | Phosphorylation via Deoxycytidine Kinase |
| Deoxyuridine Monophosphate (dUMP) | +1 Da | Deamination of dCMP via dCMP Deaminase |
| Deoxythymidine Monophosphate (dTMP) | +1 Da | Conversion from dUMP via Thymidylate Synthase |
| Deoxyguanosine Monophosphate (dGMP) | No Shift | Indicates reliance on de novo synthesis, not salvage |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for metabolomics, enabling the separation, detection, and quantification of a wide array of small molecules from biological samples. nih.govtmiclinode.com In the context of metabolite profiling, 2'-Deoxycytidine-2'-¹³C serves as an ideal internal standard. mdpi.com Because it is chemically identical to its unlabeled analogue, it co-elutes during the liquid chromatography phase, but its distinct mass allows the mass spectrometer to differentiate it from the endogenous pool. researchgate.net
This co-elution and distinct mass signature are critical for correcting variations in sample processing and instrument response, leading to highly accurate and reproducible quantification of endogenous 2'-deoxycytidine levels. mdpi.comnih.gov Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) offers a robust and sensitive assay for analyzing DNA modifications. nih.gov For instance, researchers have developed LC-MS/MS methods to quantify various modified cytosine derivatives in DNA, where the use of stable isotope-labeled standards is crucial for achieving reliable results. researchgate.netnih.gov This precision is essential for studying epigenetic modifications and DNA damage, where subtle changes in nucleoside concentrations can have significant biological implications. acs.orgwikipedia.org
Table 2: Example LC-MS Parameters for Nucleoside Analysis This table provides a representative set of parameters that might be used in an LC-MS method for the analysis of 2'-deoxycytidine and its labeled counterpart.
| Parameter | Setting | Purpose |
| Liquid Chromatography | ||
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) | Separation of polar compounds like nucleosides. mdpi.com |
| Mobile Phase | Acetonitrile/Ammonium Bicarbonate Buffer Gradient | Elution and separation of analytes. |
| Flow Rate | 0.3 mL/min | Controls the speed of separation. |
| Injection Volume | 5 µL | Amount of sample introduced for analysis. mdpi.com |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generation of protonated molecular ions for detection. mdpi.com |
| Analysis Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | High specificity and sensitivity for targeted quantification. researchgate.net |
| SRM Transition (Endogenous) | m/z 228.1 → 112.1 | Precursor-to-product ion transition for unlabeled 2'-deoxycytidine. |
| SRM Transition (Labeled) | m/z 229.1 → 113.1 | Precursor-to-product ion transition for 2'-Deoxycytidine-2'-¹³C. |
Elucidation of Reaction Intermediates and Products
Understanding the mechanisms of enzymatic reactions or DNA damage pathways requires the identification of transient intermediates and final products. Incorporating a ¹³C label into a substrate like 2'-deoxycytidine provides a unique mass signature that facilitates the detection of these species by mass spectrometry. nih.gov As the labeled substrate is processed, the ¹³C atom is retained in the reaction intermediates and products, causing them to exhibit a +1 Dalton mass shift compared to their unlabeled counterparts.
This mass shift allows for the unambiguous identification of reaction products within a complex mixture, even if they are present at low concentrations. acs.org For example, in studies of DNA repair enzymes, 2'-Deoxycytidine-2'-¹³C could be incorporated into a DNA strand. After subjecting the DNA to damage and enzymatic repair, LC-MS analysis could be used to identify excised fragments or modified bases, with the ¹³C label confirming their origin from the initial substrate. This approach has been used to study the formation of various DNA adducts and to differentiate between damage caused by external agents and that arising from normal cellular metabolism. acs.orgresearchgate.net Similarly, in studying enzymes that modify nucleosides, such as cytidine (B196190) deaminases, the ¹³C label helps to track the transformation of deoxycytidine into products like deoxyuridine. wikipedia.org
Table 3: Mass Shift Analysis for Identifying Reaction Products This table illustrates how mass spectrometry can distinguish reaction products derived from 2'-Deoxycytidine-2'-¹³C from the endogenous background.
| Compound | Unlabeled Monoisotopic Mass (Da) | ¹³C-Labeled Monoisotopic Mass (Da) | Mass Shift (Da) |
| 2'-Deoxycytidine | 227.0906 | 228.0939 | +1.0033 |
| 2'-Deoxyuridine (B118206) (product of deamination) | 228.0746 | 229.0779 | +1.0033 |
| 5-Methyl-2'-deoxycytidine (product of methylation) | 241.1063 | 242.1096 | +1.0033 |
Incorporation into Cellular DNA and RNA
Studies have demonstrated the successful incorporation of 13C-labeled nucleosides, including derivatives of deoxycytidine, into cellular DNA. nih.govoup.com The labeled 2'-deoxycytidine is taken up by cells and phosphorylated by cellular kinases to form 2'-deoxycytidine-2'-13C monophosphate (dCMP), diphosphate (B83284) (dCDP), and finally triphosphate (dCTP). ebi.ac.uk This labeled dCTP then serves as a substrate for DNA polymerases during replication, leading to its incorporation into the newly synthesized DNA strands. escholarship.org While 2'-deoxycytidine is primarily a component of DNA, under certain conditions or with modified analogs, incorporation into RNA has also been observed. nih.gov The ability to trace the labeled carbon allows for precise quantification of how much of the cellular DNA is derived from salvaged deoxycytidine.
Analysis of dNTP Pool Dynamics
The intracellular pools of dNTPs are tightly regulated to ensure genomic integrity. embopress.org Imbalances in these pools can lead to increased mutation rates and genomic instability. embopress.org this compound, in conjunction with techniques like mass spectrometry, allows for the detailed analysis of dNTP pool dynamics. plos.orgsilantes.com By introducing the labeled precursor, researchers can monitor the flux of the labeled carbon through the deoxycytidine nucleotide pools (dCMP, dCDP, dCTP) and even its conversion to other deoxyribonucleotides, such as dTTP. escholarship.org This provides insights into how cells maintain the balance of dNTPs under various physiological or pathological conditions, including during replication stress. embopress.orgplos.org
Table 1: Research Findings on dNTP Pool Dynamics using Labeled Nucleosides
| Research Focus | Key Findings | Relevant Labeled Compounds | Citations |
|---|---|---|---|
| Replication Stress | Alterations in dNTP pools affect DNA synthesis and replication fork progression. | BrdU, 13C/15N-labeled dNTPs | embopress.orgplos.org |
| Deoxycytidine to Thymidine (B127349) Conversion | Cells can compensate for deficiencies in one pathway by upregulating conversion from another, such as increasing the conversion of dCMP to dTTP. | [13C/15N]-dC | escholarship.org |
| Photosensitization Effects | UVA-induced singlet oxygen can cause a transient decrease in the dNTP pool, affecting DNA replication dynamics. | 2'-deoxycytidine-¹³C₉,¹⁵N₃ 5'-triphosphate | plos.org |
Investigating Pyrimidine (B1678525) Metabolism Fluxes
The use of 13C-labeled substrates, including glucose and nucleosides, coupled with metabolic flux analysis (MFA), has become a cornerstone for quantifying the rates of intracellular metabolic pathways. mit.edunih.govd-nb.info this compound is particularly valuable for studying pyrimidine metabolism. By tracing the labeled carbon, researchers can elucidate the flux through various enzymatic reactions involved in the synthesis and interconversion of pyrimidine nucleotides. This includes the pathways leading to the formation of both deoxycytidine and thymidine nucleotides, providing a quantitative map of pyrimidine metabolic activity. uc.pt
Enzymatic Catalysis and Substrate Specificity Studies
Deoxycytidine Kinase (dCK) Activity and Substrate Conversion
Deoxycytidine kinase (dCK) is a key enzyme in the nucleoside salvage pathway, responsible for the initial phosphorylation of deoxycytidine to dCMP. ebi.ac.ukwikipedia.org This is often the rate-limiting step in the pathway. wikipedia.org The activity and substrate specificity of dCK are crucial for both normal cellular metabolism and the activation of many antiviral and anticancer nucleoside analog drugs. nih.gov Studies using various deoxycytidine analogs have been conducted to probe the substrate and inhibitor specificity of dCK. nih.gov this compound can be used as a specific substrate to measure dCK activity directly within cells or in purified enzyme assays. By tracking the conversion of the labeled substrate to its phosphorylated product, researchers can gain detailed insights into the enzyme's catalytic mechanism and how its activity is regulated by other cellular metabolites, such as CTP and UTP. nih.govrcsb.org
Table 2: Investigating Deoxycytidine Kinase (dCK) Activity
| Study Aspect | Observation | Implication | Citations |
|---|---|---|---|
| Substrate Specificity | dCK can phosphorylate a variety of pyrimidine and purine (B94841) deoxyribonucleosides. | The enzyme has a broad substrate tolerance, which is relevant for the activation of nucleoside analog drugs. | nih.gov |
| Regulation by Nucleotides | CTP and UTP can inhibit or, in some cases, enhance dCK activity depending on the cell line and substrate concentration. | The activity of the salvage pathway is tightly regulated by the levels of other nucleotides in the cell. | nih.gov |
| Structural Basis of Function | Crystal structures of dCK in complex with deoxycytidine reveal the molecular basis for substrate binding and phosphoryl transfer. | Provides a blueprint for the rational design of novel nucleoside analogs with improved therapeutic properties. | rcsb.org |
Cytidine Deaminase Characterization
Cytidine deaminase (CDA) is a crucial enzyme in the pyrimidine salvage pathway, catalyzing the hydrolytic deamination of cytidine and deoxycytidine to uridine (B1682114) and deoxyuridine, respectively. jmb.or.krresearchgate.netrsc.org The characterization of CDA activity and mechanism is facilitated by the use of isotopically labeled substrates like this compound.
Kinetic isotope effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution, provide valuable insights into enzyme mechanisms. While studies have extensively used 15N and deuterium (B1214612) labeling to investigate the deamination of cytidine by E. coli CDA, the principles can be extended to 13C-labeled deoxycytidine. nih.govresearchgate.net For instance, 15N KIE studies on cytidine deamination revealed a stepwise mechanism involving a tetrahedral intermediate, with ammonia (B1221849) elimination being a significant rate-determining step. nih.govresearchgate.net Similar experiments with this compound could help to further elucidate the transition state structure and the energetic landscape of the reaction catalyzed by CDA.
The table below summarizes findings from KIE studies on cytidine deaminase, which are relevant to understanding how this compound could be used.
| Enzyme/Condition | Isotope Effect (V/K) | Interpretation |
| Wild-type E. coli CDA on cytidine (15N) | 1.0109 (pH 7.3) | Suggests a stepwise mechanism with a tetrahedral intermediate. nih.gov |
| Mutant E. coli CDA (His102Asn) on cytidine (15N) | 1.033 | Represents the intrinsic isotope effect on C-N bond cleavage. nih.gov |
| Uncatalyzed deamination of cytidine (15N) | 1.0021 (pH 7) | Indicates a similar mechanism to the enzymatic reaction but with a greater commitment to C-N bond breaking. nih.gov |
These data highlight how isotopic labeling can dissect enzymatic mechanisms. The use of this compound would allow for the specific investigation of the roles of the sugar moiety in substrate binding and catalysis by CDA.
DNA Polymerase Substrate Properties
The incorporation of modified nucleotides into DNA by polymerases is a cornerstone of many molecular biology techniques. Understanding the substrate properties of analogs like this compound is essential for their application in these areas.
Research has shown that various DNA polymerases can tolerate modifications at different positions of the nucleobase and the sugar. For example, C5-substituted pyrimidine 2'-deoxynucleoside 5'-triphosphates have been shown to be substrates for thermostable DNA polymerases. nih.gov Similarly, N4-acyl-2'-deoxycytidine-5'-triphosphates are efficiently utilized by both family A and family B DNA polymerases. oup.comoup.com These studies indicate that polymerases can accommodate a range of modifications, suggesting that the single 13C substitution in this compound is unlikely to significantly hinder its incorporation into DNA.
The efficiency of incorporation of a modified nucleotide can depend on the specific polymerase and the nature of the modification. researchgate.netwhiterose.ac.uk Kinetic studies are often performed to determine the efficiency of incorporation of a nucleotide analog compared to its natural counterpart. mdpi.com
The following table outlines the substrate properties of various modified deoxycytidine analogs with different DNA polymerases, providing a framework for predicting the behavior of this compound.
| Modified dCTP Analog | DNA Polymerase | Observation |
| C5-substituted dCTP with a flexible linker | Family B thermostable DNA polymerases | Acted as substrates during PCR. nih.gov |
| N4-acyl-dCTPs | Taq, Klenow fragment (exo-), Bsm, KOD XL | Efficiently incorporated, with some mispairing with adenine (B156593) observed. oup.com |
| N4-acyl-dCTPs | phi29 DNA polymerase | Successfully utilized, but also prone to mispairing with adenine. oup.com |
| 5-valeric acid-dCTP | Vent (exo-), Pwo, 9°Nm, Klenow fragment | Successfully incorporated during primer extension. whiterose.ac.uk |
Given that the 13C modification at the 2' position is structurally minor, it is anticipated that this compound triphosphate would be a good substrate for a wide range of DNA polymerases. This property allows for the site-specific introduction of a stable isotope label into DNA for structural and dynamic studies using techniques like NMR spectroscopy. nih.govnih.gov
Research Findings and Case Studies
NMR Studies on DNA Conformation and Dynamics
Research has demonstrated the power of site-specific ¹³C labeling in elucidating the intricate structural dynamics of DNA. For instance, the synthesis of 6-¹³C-modified pyrimidine (B1678525) and 8-¹³C purine (B94841) DNA phosphoramidites has enabled detailed NMR investigations. nih.gov These labeled building blocks were incorporated into a DNA/RNA hybrid duplex, which greatly simplified the process of assigning specific NMR signals. nih.gov
In another study, site-specific 8-¹³C-2'-deoxyguanosine labeling was used to study a G-quadruplex structure that exists in two different folded forms. The ¹³C label allowed researchers to confirm the slow exchange between these two conformations. oup.com Furthermore, ¹³C-ZZ-exchange spectroscopy was employed to characterize the kinetics of a Holliday junction mimic, revealing the rates of its conformational refolding. oup.com
Mass Spectrometry-Based Metabolic Investigations
Mass spectrometry coupled with stable isotope labeling has become a cornerstone of metabolomics. nih.gov Researchers have developed methods to analyze the labeling patterns in nucleosides isolated from RNA and DNA. acs.org By using gas chromatography-mass spectrometry (GC-MS), it is possible to identify specific fragment ions that retain the carbon backbone of the nucleobase and the sugar. acs.org The mass isotopic distribution of these fragments provides rich information for metabolic flux analysis. acs.org
For example, a technique called Nucleic Acid Isotope Labeling coupled Mass Spectrometry (NAIL-MS) has been developed to study the dynamics of RNA modifications. researchgate.net By labeling cells with stable isotopes, this method can distinguish between pre-existing and newly synthesized RNA, allowing for the quantification of modification turnover. researchgate.netnih.gov
Biosynthetic Incorporation for Structural Biology
The enzymatic synthesis of uniformly ¹³C,¹⁵N-labeled DNA has been a significant advancement for structural studies of DNA-protein complexes by NMR. nih.gov One method involves the use of a DNA polymerase and labeled deoxynucleoside triphosphates (dNTPs) to generate isotope-labeled DNA. nih.govckisotopes.com This approach was used to synthesize a 32-nucleotide DNA molecule that binds to human basic fibroblast growth factor. nih.gov
Isotope-edited NMR experiments on the complex of the labeled DNA and unlabeled protein demonstrated that the DNA adopts a well-defined and stable structure upon binding. nih.gov This highlights the potential of using biosynthetically incorporated labeled nucleosides to unravel the structural basis of crucial biological interactions. nih.goviaea.org
Applications in Dna Integrity and Repair Mechanisms
Probing DNA Synthesis and Replication Fidelity
Stable isotope-labeled nucleosides like 2'-Deoxycytidine-2'-13C are instrumental in monitoring DNA synthesis and the fidelity of the replication machinery. When introduced to cells, this compound is metabolized into its triphosphate form and utilized by DNA polymerases during replication. mdpi.comresearchgate.net This allows for the labeling of newly synthesized DNA strands. nih.gov By quantifying the incorporation of the 13C label into the genome over time, researchers can accurately measure the rate of DNA synthesis.
This method is particularly powerful for comparing the proliferative capacity of different cell populations, such as contrasting cancer cells with healthy cells or evaluating the effects of drugs that target DNA replication. Furthermore, by coupling this labeling with DNA sequencing or mass spectrometry, it is possible to assess the fidelity of DNA polymerases. Errors in replication, or the misincorporation of nucleotides, can be tracked to understand how certain conditions or mutations affect the accuracy of genome duplication.
Table 1: Key DNA Polymerases in Eukaryotic Replication
| Polymerase | Primary Function | Role in Fidelity |
|---|---|---|
| DNA Polymerase α (alpha) | Initiates DNA synthesis by creating an RNA-DNA primer. | Lacks proofreading activity, lower fidelity. |
| DNA Polymerase δ (delta) | Principal polymerase for lagging strand synthesis. | High fidelity due to 3' to 5' exonuclease (proofreading) activity. |
| DNA Polymerase ε (epsilon) | Principal polymerase for leading strand synthesis. | High fidelity due to 3' to 5' exonuclease (proofreading) activity. |
The use of labeled analogs like this compound helps quantify the activity of these key enzymes under various experimental conditions.
Investigating DNA Damage Induction and Processing
The induction of DNA damage by endogenous and exogenous agents is a constant threat to genomic stability. biorxiv.org Oxidative stress, for instance, can modify 2'-deoxycytidine (B1670253) into lesions like 5-hydroxy-2'-deoxycytidine. nih.govnih.gov The processing of such damage initiates a complex signaling cascade known as the DNA Damage Response (DDR). biorxiv.org
By using this compound, researchers can study the immediate aftermath of DNA damage. After exposing cells to a genotoxic agent, the labeled nucleoside can be introduced as a substrate for the DNA repair machinery. The rate and location of its incorporation serve as a quantitative measure of repair synthesis activity. This approach helps to identify the types of lesions that are being repaired and the efficiency of the initial damage recognition and processing steps. For example, the anti-leukemic drug 5-aza-2'-deoxycytidine, a chemical analog, is known to induce DNA damage, which triggers a p53-dependent cellular response. nih.gov Studies using isotopically labeled substrates can provide a more nuanced view of the repair processes initiated by such agents.
Analysis of DNA Repair Pathway Activity using Labeled Substrates
Cells have evolved multiple sophisticated pathways to repair different types of DNA damage. jackwestin.comnih.gov this compound serves as a powerful substrate to assay the activity of these distinct mechanisms.
Base Excision Repair (BER) is responsible for correcting small, non-helix-distorting base lesions, such as those caused by oxidation, deamination, and alkylation. wikipedia.orgyoutube.com The process is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site. wikipedia.orgyoutube.com An AP endonuclease then cleaves the DNA backbone at this site. wikipedia.org DNA polymerase β subsequently fills the single-nucleotide gap, and DNA ligase seals the nick. youtube.comnih.gov
In an experimental setting, this compound can be used to measure BER activity. After inducing a specific type of base damage that would result in the removal of a cytosine or a modified cytosine, the cell's repair machinery will incorporate a new deoxycytidine triphosphate from the cellular pool. If labeled this compound is provided, its incorporation into the repaired DNA patch can be quantified by mass spectrometry, providing a direct readout of BER pathway efficiency. mdpi.com
Nucleotide Excision Repair (NER) removes bulky, helix-distorting lesions, such as pyrimidine (B1678525) dimers caused by UV radiation or large chemical adducts. jackwestin.comresearchgate.net The NER pathway involves the recognition of the lesion, unwinding of the DNA around it by the TFIIH complex, and dual incisions on either side of the damage by endonucleases. nih.govmdpi.combohrium.com This excises a short, single-stranded DNA fragment containing the lesion. nih.gov A DNA polymerase then fills in the resulting gap using the undamaged strand as a template, followed by ligation. jackwestin.com
The activity of the NER pathway can be precisely measured using this compound. Following the induction of bulky DNA adducts, the incorporation of the labeled nucleoside into the newly synthesized DNA patches reflects the rate of NER. This technique has been used with other thymidine (B127349) analogs to demonstrate that some analogs can be recognized and removed by the NER pathway, highlighting the pathway's role in processing modified nucleotides. pnas.org
Double-Strand Breaks (DSBs) are among the most cytotoxic forms of DNA damage. biorxiv.org Cells primarily use two major pathways to repair DSBs: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). nih.govnih.govnih.gov HR is a high-fidelity pathway that uses a sister chromatid or homologous chromosome as a template for repair, and it often involves DNA synthesis. nih.govelifesciences.orgelifesciences.org NHEJ directly ligates the broken ends, a process that is faster but more error-prone. nih.gov
The DNA synthesis step in HR provides an opportunity to use this compound as a probe. By inducing DSBs and supplying the labeled nucleoside, researchers can quantify the extent of repair synthesis associated with HR. This allows for the investigation of factors that influence the choice between HR and NHEJ and the efficiency of the HR process itself. elifesciences.org For example, studies on the epigenetic regulator SETD2 have shown its importance in promoting HR repair. elifesciences.orgelifesciences.org Assays using labeled nucleosides could further quantify the impact of such factors on repair synthesis.
Table 2: Major DNA Double-Strand Break Repair Pathways
| Pathway | Fidelity | Mechanism | Role of DNA Synthesis |
|---|---|---|---|
| Homologous Recombination (HR) | High | Uses a homologous template for repair. Involves resection, strand invasion, and DNA synthesis. | Extensive synthesis to restore the original sequence. |
| Non-Homologous End Joining (NHEJ) | Low (Potentially mutagenic) | Directly ligates broken DNA ends, often with small insertions or deletions. | Minimal to no synthesis, primarily end-processing and ligation. |
Understanding DNA-Protein Cross-Link Formation and Resolution
DNA-protein cross-links (DPCs) are highly toxic lesions where a protein becomes covalently bound to DNA, physically obstructing replication and transcription. digitellinc.comscilit.comnih.gov DPCs can be induced by various agents, including aldehydes and certain chemotherapeutic drugs. nih.govnih.gov For example, the cytidine (B196190) analog 5-aza-2'-deoxycytidine traps DNA methyltransferase (DNMT) enzymes on DNA, forming a DPC. nih.govacs.org
The repair of DPCs is complex and often involves proteolytic degradation of the cross-linked protein, followed by the action of DNA repair pathways like NER or specialized enzymes. nih.govnih.gov While a chemically reactive analog is needed to form certain types of DPCs, this compound is a valuable tool for studying the subsequent repair synthesis. After the DPC is processed and the bulky protein remnant is removed, a gap or distorted site remains that must be repaired by pathways like NER. The incorporation of labeled deoxycytidine during this repair phase allows for the quantification of DPC resolution and helps elucidate the specific pathways involved.
Development and Application of 2 Deoxycytidine 2 13c Analogues in Research
Synthesis of Modified 2'-Deoxycytidine (B1670253) Derivatives for Specific Probes
The synthesis of modified 2'-deoxycytidine derivatives is fundamental for creating specific probes used in a wide array of biochemical and biomedical research. These modifications can be introduced at various positions on the nucleoside, including the nucleobase and the sugar moiety, to tune the molecule's properties for specific applications. A common strategy involves the chemical conversion of other nucleosides, such as uridine (B1682114) derivatives, into the desired cytidine (B196190) analogues. nih.gov
For instance, the synthesis of atom-specifically ¹³C-modified 2'-deoxycytidine phosphoramidites, essential for incorporation into DNA strands for NMR studies, can begin with a correspondingly labeled uracil (B121893) derivative. nih.gov A typical synthetic pathway involves several key steps:
Protection: The 5'- and 3'-hydroxyl groups of the starting 2'-deoxyuridine (B118206) are protected, often with toluoyl groups. nih.gov
Conversion to Cytidine: The protected 2'-deoxyuridine is then converted to the cytidine form. This involves activating the O⁴ oxygen of the uracil ring, making it a good leaving group, which is then displaced by nitrogen using aqueous ammonia (B1221849). nih.gov
Group Manipulation: Subsequent steps involve the removal of the initial protecting groups, followed by the introduction of a 5'-dimethoxytrityl (DMT) group and a 3'-acetyl group to allow for selective modification. nih.gov
Phosphitylation: The final step before the monomer can be used in oligonucleotide synthesis is phosphitylation, where a phosphoramidite (B1245037) moiety is added to the 3'-hydroxyl group. This makes the nucleoside ready for solid-phase DNA synthesis. nih.gov
Beyond isotopic labeling, other modifications are synthesized to create probes with unique functionalities. Photoactivatable probes, for example, can be created by attaching a photolabile group like a diazirine ring to the N⁴ position of deoxycytidine. nih.gov These probes are inert until activated by UV light, at which point they can form covalent cross-links with nearby molecules, allowing for the study of transient interactions. nih.gov Similarly, modifications at the C5 position with polyanionic groups can be achieved through Sonogashira coupling reactions to produce modified 2'-deoxycytidine-5'-triphosphates (dCTPs). whiterose.ac.uk These modified dCTPs can then be used as substrates for DNA polymerases to generate functionalized nucleic acids. whiterose.ac.uk
Table 1: Examples of Synthetic Modifications of 2'-Deoxycytidine for Probe Development
| Modification Type | Example Derivative | Synthetic Strategy Highlight | Primary Application | Reference |
|---|---|---|---|---|
| Isotopic Labeling | 6-¹³C-2'-deoxycytidine | Conversion from a labeled 2'-deoxyuridine precursor. | NMR spectroscopy studies of nucleic acid structure and dynamics. | nih.gov |
| Photo-crosslinking | 4-N-[3-(trifluoromethyl)diazirinyl]benzoyl-deoxycytidine | Attachment of a diazirine-containing benzoyl group to the exocyclic amine. | Probing DNA-DNA and DNA-protein interactions via UV-induced crosslinking. | nih.gov |
| Functionalization at C5 | C5-modified dCTP with PEG linkers | Sonogashira coupling to 5-iodo-2'-deoxyuridine followed by conversion to cytidine and phosphorylation. | Enzymatic synthesis of functionalized DNA for biotechnology applications. | whiterose.ac.uk |
| Base Analogue | 5-phenyl-2'-deoxycytidine | Suzuki-Miyaura cross-coupling to install a phenyl ring at the C5 position. | Studying the effects of bulky adducts on DNA structure and enzyme recognition. | cuny.edu |
Applications of Labeled Analogues in Mechanistic Enzymology
Isotopically labeled nucleosides like 2'-Deoxycytidine-2'-¹³C are powerful tools for elucidating the mechanisms of enzymes that interact with DNA and RNA. The specific placement of a heavier isotope provides a spectroscopic handle that allows researchers to track the fate of atoms through complex enzymatic reactions without altering the molecule's fundamental chemical properties.
DNA Methyltransferase Inhibition and Mechanism of Action
DNA methyltransferases (DNMTs) are a family of enzymes that catalyze the transfer of a methyl group from S-adenosyl methionine (SAM) to the C5 position of cytosine, an essential epigenetic modification. nih.govnih.gov The mechanism of these enzymes involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the C6 position of the target cytosine. This forms a transient covalent adduct, which activates the C5 position for methylation. nih.gov
Modified cytidine analogues are crucial for studying and inhibiting this process. The classic inhibitor 5-aza-2'-deoxycytidine, once incorporated into DNA, traps DNMTs by forming a stable covalent bond with the enzyme, leading to the depletion of active enzyme and subsequent DNA demethylation. nih.gov Other analogues inhibit DNMTs through different mechanisms. For example, when 4'-thio-2'-deoxycytidine is incorporated into the DNA recognition sequence for the HhaI methyltransferase, it strongly inhibits methyl transfer. oup.comoup.com While the enzyme can still bind to the modified DNA and flip the target base out of the helix, the presence of the sulfur atom in the sugar ring perturbs a subsequent step in the reaction prior to the actual methyl transfer. oup.comoup.com This modification significantly decreases the stability and half-life of the enzyme-DNA complex. oup.com
The use of a ¹³C label at a position like C2' would allow researchers to use NMR spectroscopy to probe the conformational changes in the sugar pucker that occur upon enzyme binding and during the catalytic cycle, providing deeper insight into how analogues like 4'-thio-2'-deoxycytidine exert their inhibitory effects.
Enzyme-Substrate Adduct Formation Studies
The formation of covalent adducts between an enzyme and its substrate is a key mechanistic step for many DNA-modifying enzymes. As mentioned, DNMTs form a temporary covalent intermediate with the target cytosine to facilitate methylation. nih.gov Inhibitors like 5-aza-2'-deoxycytidine exploit this mechanism by creating a stable, irreversible adduct that effectively inactivates the enzyme. nih.gov
Studying these adducts provides a window into the enzyme's catalytic mechanism. The structural characterization of such adducts can be challenging due to their transient nature. Isotopic labeling is invaluable in these studies. A ¹³C label can serve as a reporter in both NMR spectroscopy and mass spectrometry, helping to identify the atoms involved in the covalent linkage and to determine the structure of the adduct.
Beyond enzyme-catalyzed reactions, 2'-deoxycytidine can also form adducts with various reactive chemical species, including metabolites and products of lipid peroxidation like 4-oxo-2-nonenal. nih.govresearchgate.net These reactions are significant in the context of chemical carcinogenesis and DNA damage. Studies on the formation of these adducts help to understand the molecular mechanisms of genotoxicity. nih.govnih.gov For example, reactions with oxidized tetrahydrofuran (B95107) can produce distinct dCyd-THF adducts. nih.gov Characterizing these structures often relies heavily on spectroscopic data, where a ¹³C label would provide definitive assignments and structural information. nih.govresearchgate.net
Table 2: Mechanistic Insights from Modified 2'-Deoxycytidine Analogues
| Enzyme/Process | Modified Analogue | Mechanistic Finding | Role of Isotopic Labeling | Reference |
|---|---|---|---|---|
| DNA Methyltransferase (DNMT) | 5-Aza-2'-deoxycytidine | Forms a stable covalent adduct with the enzyme, leading to its irreversible inhibition. | Could confirm the atoms involved in the covalent linkage via NMR or MS. | nih.gov |
| HhaI Methyltransferase | 4'-Thio-2'-deoxycytidine | Inhibits methyl transfer by destabilizing the enzyme-DNA complex after base flipping but before methylation. | Could probe conformational changes in the sugar moiety upon enzyme binding. | oup.comoup.com |
| DNA Damage | 2'-deoxycytidine | Forms substituted ethano- and etheno-adducts with lipid peroxidation products like 4-oxo-2-nonenal. | Aids in the structural elucidation of complex adducts using NMR and mass spectrometry. | researchgate.net |
Research on Modified Oligonucleotides for Functional Studies
The incorporation of modified nucleosides, including isotopically labeled ones like 2'-Deoxycytidine-2'-¹³C, into synthetic DNA and RNA oligonucleotides has revolutionized the study of nucleic acid function. nih.gov These modified oligomers serve as sophisticated tools for investigating everything from fundamental structural dynamics to complex interactions with proteins and other biomolecules. nih.govnih.gov
Incorporating Labeled Analogues into DNA/RNA Oligomers
The primary method for creating oligonucleotides with site-specific modifications is automated solid-phase synthesis using the phosphoramidite method. nih.gov This process involves the sequential addition of protected nucleoside phosphoramidite monomers to a growing chain that is attached to a solid support. To incorporate a labeled analogue like 2'-Deoxycytidine-2'-¹³C, it must first be converted into its corresponding phosphoramidite building block. nih.gov
This monomer is then used in the automated synthesizer at the desired position in the sequence. The coupling efficiency of modified phosphoramidites is a critical factor and is often very high, in the range of 80-90% or more, ensuring that the full-length oligonucleotide is the major product. cam.ac.uk After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The final product is then purified, typically by HPLC, to ensure its purity and integrity before being used in functional studies. cam.ac.uk This methodology allows for the precise placement of one or multiple labeled nucleosides within a DNA or RNA strand, providing researchers with custom-designed probes. nih.gov
Probing Nucleic Acid-Protein Interactions with Modified Substrates
Oligonucleotides containing specifically placed ¹³C-labeled nucleosides are exceptionally useful for studying nucleic acid-protein interactions and conformational dynamics using NMR spectroscopy. nih.gov The ¹³C nucleus acts as a sensitive, non-perturbative probe.
A prominent example is the study of the mini-cTAR DNA hairpin, which is involved in the HIV replication cycle. By incorporating ¹³C-labeled pyrimidines into this DNA, researchers were able to study its structural dynamics. These studies revealed an exchange process in the lower stem of the hairpin, which was significantly affected by the binding of the HIV-1 nucleocapsid protein 7. nih.gov The specific labels allowed for the direct observation of the protein's impact on the DNA's conformational landscape.
This approach has also been used to investigate other complex nucleic acid structures:
G-Quadruplexes: Site-specific 8-¹³C-2'deoxyguanosine labeling was used to confirm the slow exchange between two different folded forms of a G-quadruplex, a structure involved in telomere maintenance and gene regulation. nih.gov
Holliday Junctions: Using ¹³C-ZZ-exchange spectroscopy on a Holliday junction mimic containing labeled nucleosides, scientists were able to measure the kinetics of the refolding process between two stacked conformers, determining forward and backward rate constants of 3.1 s⁻¹ and 10.6 s⁻¹, respectively. nih.gov
In addition to NMR, other types of modified substrates are used to probe interactions. Oligonucleotides with fluorescent or photo-crosslinking 2'-deoxycytidine analogues can report on binding events or capture interacting proteins, respectively. nih.govnih.gov For instance, the fluorescence of a probe can change upon protein binding due to alterations in the local environment, providing a real-time signal of the interaction. nih.gov
Exploiting Labeled Analogues for DNA Labeling and Cell Proliferation Research Methodologies
The precise measurement of new DNA synthesis is a cornerstone of cell proliferation research, providing critical insights into the dynamics of cell populations in various biological contexts. nih.gov Methodologies that directly measure DNA synthesis often involve the incorporation of a labeled nucleoside into the genomic DNA of dividing cells. nih.gov Among these, stable isotope-labeled analogues of 2'-Deoxycytidine, such as 2'-Deoxycytidine-2'-¹³C, have emerged as powerful tools. By introducing a heavy isotope like carbon-13 (¹³C) at a specific position, researchers can tag and trace newly synthesized DNA without the safety concerns and handling limitations associated with radioactive isotopes. nih.gov
When cells are cultured with a labeled analogue like 2'-Deoxycytidine-2'-¹³C, the compound is incorporated into nascent DNA strands during the S phase of the cell cycle. abcam.com This "pulse-labeling" effectively distinguishes proliferating cells from quiescent ones. The primary advantage of using stable isotopes is their non-radioactive nature, which allows for safer, long-term studies. nih.gov The detection and quantification of the incorporated ¹³C are typically achieved using highly sensitive analytical techniques, most notably mass spectrometry (MS). silantes.comacs.org Coupling liquid chromatography with mass spectrometry (LC-MS) enables the precise measurement of isotopic enrichment in DNA, offering a quantitative readout of proliferative activity. nih.gov This approach provides a direct and accurate measure of DNA synthesis, which is a reliable proxy for cell proliferation. biocompare.com
Detailed Research Findings
The application of ¹³C-labeled nucleosides has proven invaluable in diverse research areas, from oncology to microbiology. In cancer research, these analogues are used to assess the anti-proliferative effects of novel therapeutic compounds. By treating cancer cell lines with a potential drug in the presence of a ¹³C-labeled deoxycytidine, scientists can quantify the rate of DNA synthesis and determine the drug's efficacy in halting cell division.
The following interactive data table presents illustrative findings from a study designed to measure the dose-dependent effect of a hypothetical anti-cancer agent, "Inhibitor-7," on the proliferation of a human colon cancer cell line (HCT116). In this experiment, cells were incubated with varying concentrations of Inhibitor-7 for 24 hours, with ¹³C-labeled deoxycytidine added during the final 4 hours. The level of ¹³C incorporation into the DNA was then measured by LC-MS/MS.
The data clearly indicates that as the concentration of Inhibitor-7 increases, the incorporation of the ¹³C-labeled nucleoside into DNA decreases significantly, demonstrating a potent inhibition of cell proliferation.
Furthermore, stable isotope probing (SIP) with ¹³C-labeled substrates is a powerful method in microbial ecology. nih.gov It allows researchers to trace the flow of carbon from a specific substrate into the DNA of microorganisms within a complex community, thereby identifying which organisms are actively metabolizing that substrate. This technique has been instrumental in understanding the functional roles of different microbial populations in environments like soil and the gut.
The use of 2'-Deoxycytidine-2'-¹³C and other labeled analogues represents a sophisticated and highly quantitative approach to studying cell dynamics. The precision of mass spectrometry, combined with the safety and versatility of stable isotope labeling, ensures that these methodologies will continue to be central to advancing our understanding of cell proliferation in both health and disease.
Future Directions and Emerging Research Avenues
Integration with Multi-Omics Approaches for Systems-Level Understanding
A comprehensive understanding of cellular processes requires a holistic view that integrates data from various molecular levels. Multi-omics, which combines genomics, transcriptomics, proteomics, and metabolomics, provides such a systems-level perspective. mdpi.com The integration of stable isotope tracing using compounds like 2'-Deoxycytidine-2'-13C into multi-omics workflows offers a powerful strategy to add a dynamic functional layer to these complex datasets.
By tracing the metabolic fate of the 13C label from 2'-deoxycytidine (B1670253), researchers can elucidate the activity of specific metabolic pathways, particularly those involved in nucleotide synthesis and DNA replication. nih.gov This provides a direct measure of metabolic flux, which can then be correlated with transcriptomic and proteomic data to understand how gene expression and protein levels regulate metabolic networks. For instance, in cancer research, this approach can reveal how oncogenic signaling pathways alter nucleotide metabolism to support rapid cell proliferation. nih.gov
The combination of this compound tracing with other "omics" data can help to build more accurate and predictive computational models of cellular metabolism. 13cflux.net These models are invaluable for identifying key regulatory nodes and potential therapeutic targets. For example, a study combining decitabine (5-Aza-2'-deoxycytidine) treatment with multi-omics analysis helped to confirm the regulatory patterns of DNA methylation. researchgate.net While not specifically using the 2'-13C isotope, this study highlights the potential of integrating deoxycytidine analogs into multi-omics frameworks.
Future research will likely focus on developing standardized workflows and computational tools to facilitate the integration of isotopic tracer data with other omics datasets. This will enable a more seamless and comprehensive analysis of cellular physiology in both health and disease. mdpi.com
Table 1: Integration of this compound Tracing with Multi-Omics Approaches
| Omics Field | Type of Data Generated | Insights Gained from Integration with this compound Tracing |
|---|---|---|
| Genomics | DNA sequence, mutations, structural variations | Correlating genetic variations with alterations in deoxycytidine metabolism and DNA synthesis rates. |
| Transcriptomics | Gene expression levels (mRNA) | Understanding how the expression of enzymes in nucleotide metabolism pathways correlates with the flux of 2'-deoxycytidine. |
| Proteomics | Protein abundance and post-translational modifications | Linking the levels and activity of key metabolic enzymes to the observed metabolic fate of 2'-deoxycytidine. |
| Metabolomics | Abundance of small molecule metabolites | Providing a direct readout of the metabolic state and quantifying the flux through specific pathways involving deoxycytidine. nih.gov |
Advancements in Isotopic Labeling Strategies for Complex Biomolecules
The utility of this compound and other isotopically labeled compounds is critically dependent on the ability to incorporate them efficiently and specifically into complex biomolecules such as DNA and RNA. nih.gov Recent years have seen significant progress in the chemical and enzymatic synthesis of labeled nucleosides and their incorporation into oligonucleotides. researchgate.netnih.gov
One of the key advancements is the development of chemoenzymatic methods that allow for the synthesis of isotopically labeled nucleotide analogs with high efficiency. nih.gov These methods often utilize recombinant enzymes from metabolic pathways to produce labeled compounds that can then be used in further chemical synthesis. Another important area of progress is in solid-phase synthesis, which enables the site-specific incorporation of labeled phosphoramidites, including those derived from this compound, into DNA and RNA strands of defined sequences. nih.govisotope.com This precise placement of the isotopic label is crucial for high-resolution structural and dynamic studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
Furthermore, researchers are exploring novel labeling strategies to overcome the challenges associated with studying large and complex biomolecules. These include segmental labeling, where only a specific portion of a large RNA or DNA molecule is isotopically labeled, and selective labeling of specific atom types (e.g., methyl groups) to simplify complex NMR spectra. nih.govrsc.org The combination of 13C labeling with other stable isotopes like 15N and 2H (deuterium) provides additional tools for resolving structural details and dynamics. otsuka.co.jp
These advanced labeling strategies are not only crucial for basic research into the structure and function of nucleic acids but also have potential applications in the development of nucleic acid-based therapeutics. isotope.com
Table 2: Advanced Isotopic Labeling Strategies
| Labeling Strategy | Description | Application in Conjunction with this compound |
|---|---|---|
| Site-Specific Labeling | Incorporation of an isotopic label at a single, defined position within a biomolecule. nih.gov | Enables detailed analysis of local structure and dynamics at the labeled site using NMR. |
| Segmental Isotope Labeling | Labeling of a specific domain or segment within a larger biomolecule. nih.gov | Facilitates the study of large RNA/DNA-protein complexes by reducing spectral complexity. |
| Uniform Labeling | Incorporation of an isotope throughout the entire biomolecule or a specific type of nucleotide. otsuka.co.jp | Provides global structural information and is often used for initial structural determination. |
| Selective Labeling | Labeling of specific types of atoms or functional groups (e.g., methyl groups). rsc.org | Simplifies complex NMR spectra and allows for the study of specific interactions. |
Novel Applications in High-Resolution Imaging and Tracing Technologies
The ability to track the fate of molecules in living systems is fundamental to understanding biological processes. This compound serves as a powerful tracer for in vivo metabolic flux analysis, allowing researchers to follow the pathways of nucleotide metabolism in real-time. nih.govfrontiersin.org Advances in high-resolution imaging and analytical technologies are opening up new avenues for the application of such labeled compounds.
One promising area is the use of high-resolution mass spectrometry imaging (MSI), which can visualize the spatial distribution of molecules in tissues with high precision. By administering this compound to an organism or cell culture, researchers can use MSI to map the distribution of the labeled deoxycytidine and its downstream metabolites within different tissues or even subcellular compartments. This can provide unprecedented insights into tissue-specific differences in nucleotide metabolism and how these are altered in disease states.
Furthermore, the development of hyperpolarized 13C MRI offers a non-invasive method to image metabolic processes in real-time. nih.gov While much of the work in this area has focused on metabolites like pyruvate, the principles could potentially be extended to labeled nucleosides. This would enable the in vivo visualization of deoxycytidine uptake and metabolism, providing a powerful diagnostic tool, for example, in oncology to assess tumor proliferation.
Another emerging technique is high-definition ion beam imaging, which allows for the simultaneous visualization of multiple biomolecules and small molecules at the subcellular level. researchgate.net Incorporating stable isotopes like 13C into probes could enhance the capabilities of such imaging platforms. While not yet demonstrated with this compound, the use of a modified deoxycytidine has been noted in this context. researchgate.net
These advanced imaging and tracing technologies, in combination with specifically labeled compounds like this compound, hold the potential to provide a dynamic and spatially resolved understanding of cellular metabolism that is not achievable with conventional methods. nih.gov
Q & A
Q. What is the optimal synthetic pathway for preparing 2'-Deoxycytidine-2'-13C?
The recommended method involves Hoffer’s 4'-chlorosugar as a key intermediate. This pathway begins with nucleosidation of 5-D-6-13C-uracil using 4'-chlorosugar, followed by sequential deprotection, tritylation, and acetylation steps. Oxygen O4 is activated via trisylation and replaced with nitrogen using aqueous ammonia, followed by selective acetylation to yield the phosphoramidite precursor. This method ensures high isotopic incorporation and scalability for NMR-based metabolic studies .
Q. How should this compound be stored to maintain stability?
The compound should be stored at +4°C in a tightly sealed container under inert conditions to prevent degradation. Moisture-sensitive handling is critical, as hydrolysis of the phosphoramidite functionality can compromise isotopic integrity. Storage recommendations align with analytical certificates confirming >95% purity via HPLC .
Q. What analytical techniques confirm the purity of this compound?
High-performance liquid chromatography (HPLC) is standard for assessing chemical purity (>95%). Isotopic enrichment is verified via high-resolution mass spectrometry (HRMS) , which distinguishes 13C incorporation from natural abundance isotopes. Structural confirmation relies on NMR spectroscopy , particularly for sugar moiety stereochemistry .
Advanced Research Questions
Q. What challenges arise during purification of 13C-labeled DNA phosphoramidites derived from this compound?
The higher polarity of DNA phosphoramidites compared to RNA counterparts complicates purification. Residual phosphonate side products require repeated column chromatography or multiple ice-cold pentane precipitations to isolate the desired product. Optimizing solvent systems (e.g., methylene chloride with DiPEA) improves yield and purity .
Q. How can isotopic scrambling be minimized during oligonucleotide synthesis using this compound?
Isotopic scrambling is mitigated by strict anhydrous conditions during phosphoramidite coupling. Use of fresh (2-cyanoethyl)-N,N-di-iso-propylchlorophosphoramidite (CEP-Cl) and controlled reagent stoichiometry (1.2–1.5 eq. for pyrimidines, 3 eq. for purines) ensures efficient coupling while preserving 13C labels. Post-synthesis, MALDI-TOF MS validates isotopic retention in oligonucleotides .
Q. How should researchers resolve contradictions in reported synthetic yields of this compound?
Discrepancies often stem from reagent ratios and purification efficiency . For example, excess DiPEA can reduce phosphonate byproducts but may lower yield. Systematic optimization of trisylation time and ammonia concentration during nitrogen substitution improves reproducibility. Cross-referencing HRMS data with synthetic protocols helps identify batch-specific anomalies .
Q. What experimental design principles apply to 13C metabolic flux analysis using this compound?
Key considerations include:
- Isotopic steady-state : Ensure cells achieve metabolic equilibrium before sampling.
- Pulse-chase protocols : Track label incorporation into DNA/RNA pools over time.
- Mass isotopomer distribution analysis (MIDA) : Quantify 13C enrichment via LC-MS/MS to model nucleotide salvage pathways.
- Control experiments : Use unlabeled controls to distinguish background noise .
Q. How does isotopic labeling at the 2' position impact nucleoside pharmacokinetics in cell cultures?
The 2'-13C label minimally alters pharmacokinetics due to its non-reactive position, making it ideal for tracking nucleoside uptake and phosphorylation without perturbing metabolic pathways. However, researchers must validate intracellular stability via isotope dilution assays to confirm label retention during prolonged incubation .
Data Contradiction Analysis
Q. How to address conflicting reports on the stability of this compound under varying pH conditions?
Stability discrepancies arise from differences in buffer composition and temperature . For example, acidic conditions (pH <5) accelerate glycosidic bond hydrolysis, while neutral buffers (pH 7.4) maintain stability. Validate stability using accelerated degradation studies (e.g., 40°C for 72 hours) paired with LC-MS quantification .
Q. Why do some studies report lower incorporation efficiency of this compound into oligonucleotides?
Lower efficiency often results from incomplete phosphoramidite coupling during solid-phase synthesis. Optimize coupling time (≥60 seconds) and use fresh tetrazole activators. Post-synthesis, HPLC purification of oligonucleotides removes unincorporated nucleosides, improving apparent incorporation rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
